Tiamenidine
Overview
Description
Tiamenidine is an imidazoline compound known for its pharmacological properties similar to clonidine. It is primarily used as a centrally-acting alpha-2 adrenergic receptor agonist, with a lesser extent of action on alpha-1 adrenergic receptors . This compound is marketed under various trade names, including Sundralen, and is used in the management of essential hypertension .
Mechanism of Action
Target of Action
Tiamenidine, also known as thiamenidine, is an imidazoline compound that shares many of the pharmacological properties of clonidine . Its primary targets are the α2 adrenergic receptors, where it acts as an agonist . It also interacts with α1-adrenergic receptors to a far lesser extent . These receptors play a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
This compound interacts with its targets, the α2 adrenergic receptors, by binding to them and activating them . This activation inhibits the release of norepinephrine, leading to a decrease in blood pressure . Its interaction with α1-adrenergic receptors is less pronounced, but it can still contribute to its overall hypotensive effect .
Biochemical Pathways
The activation of α2 adrenergic receptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) production. This results in reduced calcium influx and decreased contractility of smooth muscle cells in the blood vessels, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for this compound are not readily available, it’s known that the drug has an elimination half-life of 2.3-5 hours , indicating its relatively short duration of action and the need for multiple doses per day for sustained therapeutic effect.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By activating α2 adrenergic receptors and inhibiting the release of norepinephrine, this compound causes a decrease in vascular resistance and a reduction in heart rate . This leads to its primary therapeutic effect: the lowering of blood pressure in individuals with hypertension .
Biochemical Analysis
Biochemical Properties
Tiamenidine acts as an α2 adrenergic receptor agonist with an IC50 value of 9.1 nM . It also acts as an α1-adrenergic receptor agonist to a far lesser extent (IC50 = 4.85 μM) . These interactions with adrenergic receptors are key to this compound’s role in biochemical reactions.
Cellular Effects
This compound’s interaction with adrenergic receptors has significant effects on various types of cells and cellular processes. For instance, in hypertensive volunteers, this compound, like clonidine, significantly increased sinus node recovery time and lowered cardiac output . This indicates that this compound can influence cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with adrenergic receptors. As an agonist of α2 and α1 adrenergic receptors, this compound can bind to these receptors, leading to changes in gene expression and potentially influencing enzyme inhibition or activation .
Preparation Methods
The synthesis of Tiamenidine involves several key steps:
Reaction of Thiourea with Methyl Iodide: This reaction produces the corresponding S-methyl analogue.
Heating with Ethylenediamine: The S-methyl analogue is then heated with ethylenediamine to complete the synthesis of this compound.
Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and efficacy for pharmaceutical use.
Chemical Reactions Analysis
Tiamenidine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and safety.
Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles, leading to the formation of different analogues of this compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tiamenidine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-2 adrenergic receptor agonists.
Biology: Research on this compound helps understand the physiological and pharmacological effects of alpha-2 adrenergic receptor activation.
Medicine: this compound is studied for its potential therapeutic effects in managing hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Tiamenidine is similar to other alpha-2 adrenergic receptor agonists, such as:
Clonidine: Both compounds share similar pharmacological properties, but this compound has a slightly different chemical structure.
Tizanidine: This compound is also an alpha-2 adrenergic receptor agonist, used primarily for muscle spasticity.
This compound’s uniqueness lies in its specific chemical structure and its balanced action on both alpha-2 and alpha-1 adrenergic receptors, making it a valuable compound in the management of hypertension .
Properties
IUPAC Name |
N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWILQHZFWRYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC2=NCCN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51274-83-0 (mono-hydrochloride) | |
Record name | Tiamenidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80185349 | |
Record name | Tiamenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31428-61-2 | |
Record name | Tiamenidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31428-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiamenidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiamenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIAMENIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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